molecular formula C17H14N6OS B2931704 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034404-82-3

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2931704
CAS No.: 2034404-82-3
M. Wt: 350.4
InChI Key: LDJCNMOHLQCOBG-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that integrates multiple functional groups, including a triazole ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the click chemistry method, which is used to form the 1,2,3-triazole ring. This method often involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

  • Formation of the Triazole Ring

      Reactants: Phenylacetylene and sodium azide.

      Catalyst: Copper(I) iodide.

      Solvent: Tetrahydrofuran (THF).

      Conditions: Room temperature, under nitrogen atmosphere.

  • Formation of the Thiadiazole Ring

      Reactants: 2-aminobenzenethiol and carbon disulfide.

      Catalyst: Potassium hydroxide.

      Solvent: Ethanol.

      Conditions: Reflux.

  • Coupling Reaction

      Reactants: The synthesized triazole and thiadiazole intermediates.

      Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).

      Solvent: Dichloromethane (DCM).

      Conditions: Room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

      Conditions: Acidic or basic medium.

      Products: Oxidized derivatives of the triazole and thiadiazole rings.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Anhydrous conditions.

      Products: Reduced forms of the carboxamide group.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS).

      Products: Halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran, dichloromethane, ethanol.

    Catalysts: Copper(I) iodide, potassium hydroxide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

Medically, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. It is also explored for its potential in creating advanced polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Similar structure but with a different triazole isomer.

    N-(1-phenyl-2-(2H-1,2,3-triazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Another isomer with the triazole ring in a different position.

    N-(1-phenyl-2-(1H-1,2,4-triazol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

Uniqueness

The uniqueness of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c24-17(13-6-7-14-15(10-13)22-25-21-14)20-16(11-23-18-8-9-19-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJCNMOHLQCOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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